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molecular formula C11H11N3 B8758261 2,3-Diamino-5-phenylpyridine

2,3-Diamino-5-phenylpyridine

Cat. No. B8758261
M. Wt: 185.22 g/mol
InChI Key: DLVXNVUHNUJYLC-UHFFFAOYSA-N
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Patent
US07138399B2

Procedure details

0.46 g of 2-amino-3-nitro-5-phenylpyridine (starting material C2) dissolved in 50 ml methanol are hydrogenated over 0.05 g of 10% strength Pd/C until no starting material is detectable by TLC. After filtration, the solvent is evaporated and the residue is chromatographed over silica gel (dichloromethane/methanol 20:1+1% triethylamine). Concentration of the pure fractions and drying in vacuo gives 0.38 g of the title compound as a brownish oil. The mass spectrum shows the molecular peak MH+ at 186.2 Da.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][N:3]=1>CO.[Pd]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel (dichloromethane/methanol 20:1+1% triethylamine)
CUSTOM
Type
CUSTOM
Details
Concentration of the pure fractions and drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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